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An In-depth Technical Guide for Researchers and Drug Development Professionals

Antimony trisulfide (Sb₂S₃) has emerged as a material of significant interest in various

technological applications, including photovoltaics and thermoelectric devices. A fundamental

understanding of its electronic structure is paramount for optimizing its performance and

exploring new applications. This technical guide delves into the theoretical investigation of the

electronic properties of Sb₂S₃ using Density Functional Theory (DFT), providing a

comprehensive overview of its crystal structure, electronic band structure, and density of

states.

Crystalline Structure of Sb₂S₃
Antimony trisulfide crystallizes in an orthorhombic structure belonging to the Pnma space

group.[1][2][3] This structure is characterized by one-dimensional ribbons of (Sb₄S₆)n chains

extending along the[1] direction.[4] The lattice parameters, which define the size and shape of

the unit cell, have been determined both experimentally and through theoretical calculations. A

summary of calculated lattice parameters from various DFT studies is presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b7820761?utm_src=pdf-interest
https://www.benchchem.com/product/b7820761?utm_src=pdf-body
https://www.benchchem.com/product/b7820761?utm_src=pdf-body
https://legacy.materialsproject.org/materials/mp-2809/
https://next-gen.materialsproject.org/materials/mp-2809
https://www.researchgate.net/figure/Crystal-structure-of-Sb2X3-XS-Se_fig5_224959535
https://legacy.materialsproject.org/materials/mp-2809/
https://www.researchgate.net/figure/Crystal-structure-and-epitaxial-growth-model-a-Orthorhombic-Sb2S3-consists-of-Sb4S6n_fig3_336820418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional a (Å) b (Å) c (Å) Reference

LDA 11.31 3.84 11.23 [3][5]

EV-GGA Not Specified Not Specified Not Specified [6]

WC-GGA
Consistent with

experiment

Consistent with

experiment

Consistent with

experiment
[7]

Table 1. Theoretically Calculated Lattice Parameters of Orthorhombic Sb₂S₃.

The fundamental building block of the Sb₂S₃ crystal structure is visualized below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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